

Toxicological Profile of 1-Hydrazino-3-(methylthio)propan-2-ol

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Compound of Interest

Compound Name: 1-Hydrazino-3-(methylthio)propan-2-ol

Cat. No.: B079740

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Comprehensive toxicological data for **1-Hydrazino-3-(methylthio)propan-2-ol** (CAS No. 14359-97-8) is not readily available in the public domain. This document provides a predictive toxicological profile based on an analysis of its core chemical structures: a hydrazine moiety and a thioether functional group. Data from structurally related and well-studied compounds, primarily other hydrazine derivatives, are used to extrapolate potential toxicological endpoints. All information herein should be treated as illustrative and for guidance purposes only, pending empirical validation.

Executive Summary

1-Hydrazino-3-(methylthio)propan-2-ol is an organic compound featuring a reactive hydrazine group, a secondary alcohol, and a methylthioether. While specific toxicity studies on this molecule are scarce, the presence of the hydrazine functional group is the primary driver of toxicological concern. Hydrazine and its derivatives are known to exhibit significant toxicity, including hepatotoxicity, neurotoxicity, genotoxicity, and carcinogenicity. These effects are often mediated through metabolic activation to reactive intermediates, leading to oxidative stress and DNA damage. The thioether group is generally less toxic but can be metabolized to sulfoxides and sulfones. Based on aggregated GHS data from a limited number of notifiers, the compound has been inconclusively classified, with some reports indicating it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation[1]. This guide

synthesizes available data on analogous structures to build a predictive toxicological framework.

Physicochemical Properties

Property	Value	Source
CAS Number	14359-97-8	[2]
Molecular Formula	C4H12N2OS	[2]
Molecular Weight	136.22 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	339.1 °C at 760 mmHg	[5]
Density	1.146 g/cm ³	[2]
LogP	-0.9 (XLogP3)	[2]

Predicted Toxicological Profile

The toxicological profile is extrapolated from data on hydrazine, 2-hydroxyethylhydrazine, and the well-characterized hydrazine derivative drug, procarbazine.

Acute Toxicity

Hydrazine compounds are generally considered moderately to highly toxic via oral, dermal, and inhalation routes[3]. Acute exposure can lead to severe irritation of the skin, eyes, and respiratory tract. Systemic effects often include central nervous system (CNS) depression or stimulation (convulsions), liver and kidney damage, and hematological effects[2][6]. For the structurally similar compound 2-Hydroxyethylhydrazine, GHS classifications indicate it is toxic if swallowed, in contact with skin, or if inhaled[7][8].

Table 1: Predicted Acute Toxicity Values for **1-Hydrazino-3-(methylthio)propan-2-ol** and Analogs

Compound	Route	Species	LD50 / LC50	GHS Category (Predicted/ Actual)	Reference
1-Hydrazino-3-(methylthio)propan-2-ol	Oral	Rat	No Data	Category 4 (Harmful)[1]	[1]
	Dermal	Rabbit	No Data	Category 4 (Harmful)[1]	
	Inhalation	Rat	No Data	Category 4 (Harmful)[1]	
2-Hydroxyethyl hydrazine	Oral	Rat	No Data	Category 3 (Toxic)	[3][7]
	Dermal	Rabbit	No Data	Category 3 (Toxic)	
	Inhalation	Rat	No Data	Category 3 (Toxic)	
	Intraperitoneal	Rat	100 mg/kg	-	
Procarbazine HCl	Oral	Rat	570 mg/kg	Category 4 (Harmful)	[9]
	Oral	Mouse	560 mg/kg	Category 4 (Harmful)	
	Oral	Rabbit	150 mg/kg	Category 3 (Toxic)	

Genotoxicity & Mutagenicity

Many hydrazine derivatives are genotoxic, capable of inducing gene mutations and chromosomal damage. Procarbazine, for instance, is a known mutagen and clastogen[11][12]. It induces DNA methylation, leading to the formation of adducts like O6-methylguanine[13]. The genotoxicity of hydrazines is often dependent on metabolic activation. It is predicted that **1-Hydrazino-3-(methylthio)propan-2-ol** would be positive in standard genotoxicity assays.

Table 2: Predicted Genotoxicity Profile

Assay	System	Metabolic Activation	Predicted Outcome	Rationale / Analog Data
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	With and Without S9	Positive	Procarbazine is mutagenic in bacteria[14]. Many hydrazines show positive results, often enhanced with S9 activation[15].
In Vitro Chromosomal Aberration	Mammalian Cells (e.g., CHO)	With and Without S9	Positive	Procarbazine is clastogenic[12]. Hydrazines are known to cause chromatid breaks[2].
In Vivo Micronucleus	Rodent Bone Marrow	N/A	Positive	Procarbazine induces micronuclei in vivo[1][16]. 1,2-dimethylhydrazine is also positive in the mouse micronucleus test[13].

Carcinogenicity

Hydrazine and several of its derivatives are classified as probable or reasonably anticipated human carcinogens[1][6]. Animal studies have shown that exposure to various hydrazines can lead to tumors in multiple organs, including the lungs, liver, and colon[1][10]. Procarbazine is a well-documented animal carcinogen, causing leukemia, lymphomas, and tumors of the nervous system and mammary gland[6][14]. Given this strong class effect, **1-Hydrazino-3-(methylthio)propan-2-ol** should be handled as a potential carcinogen.

Table 3: Carcinogenicity Classification of Hydrazine Analogs

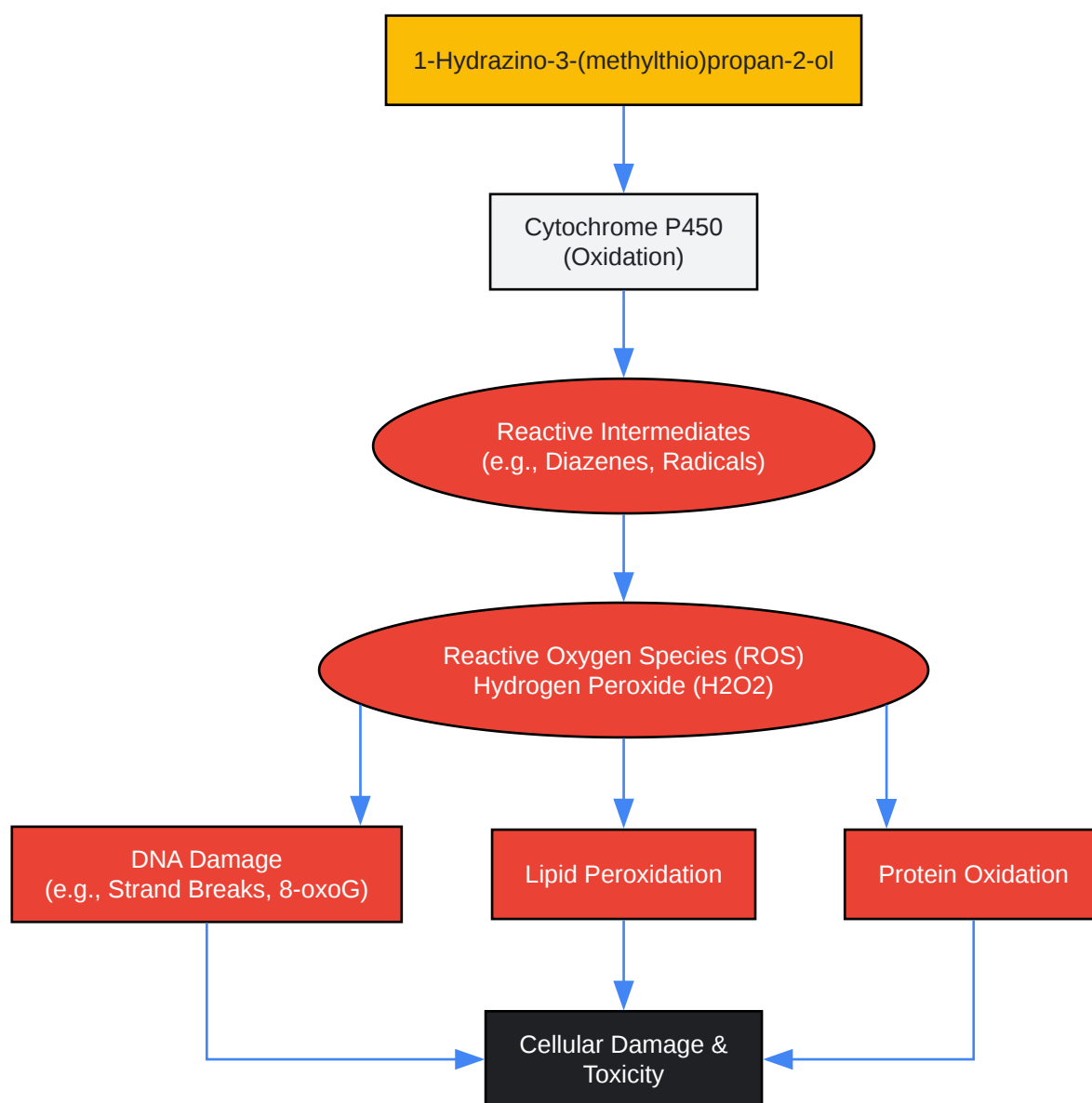
Compound	Agency	Classification	Reference
Hydrazine	IARC	Group 2A: Probably carcinogenic to humans	[10]
NTP	Reasonably anticipated to be a human carcinogen	[1]	
EPA	Group B2: Probable human carcinogen	[1]	
Procarbazine HCl	IARC	Group 2A: Probably carcinogenic to humans	[14]
NTP	Reasonably anticipated to be a human carcinogen	[6]	

Mechanistic Toxicology

The toxicity of hydrazine derivatives is complex and often involves metabolic activation.

Metabolic Activation and Oxidative Stress

The hydrazine moiety can be oxidized by cytochrome P450 enzymes to form reactive intermediates, including diazenes and free radicals[4]. These intermediates can lead to the generation of reactive oxygen species (ROS) and hydrogen peroxide, inducing a state of oxidative stress[4][7]. This oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, contributing to hepatotoxicity and carcinogenicity.

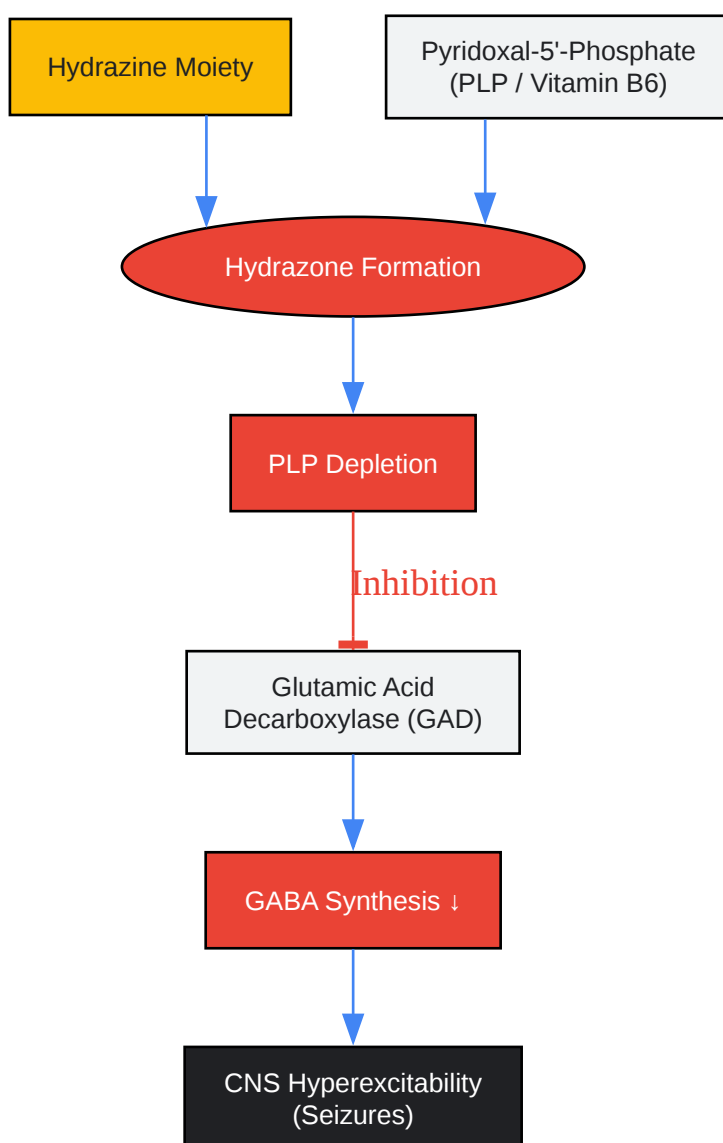


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Caption: Predicted metabolic activation and oxidative stress pathway.

Neurotoxicity via Pyridoxal Phosphate (Vitamin B6) Interaction

A key mechanism of hydrazine-induced neurotoxicity, particularly seizures, is the inhibition of pyridoxal phosphate (Vitamin B6) dependent enzymes[2]. Hydrazines can react with pyridoxal phosphate to form a hydrazone, effectively depleting the active form of this essential co-factor. This inhibits enzymes like glutamic acid decarboxylase (GAD), which is responsible for synthesizing the inhibitory neurotransmitter GABA. Reduced GABA levels lead to CNS hyperexcitability and convulsions[2][17].

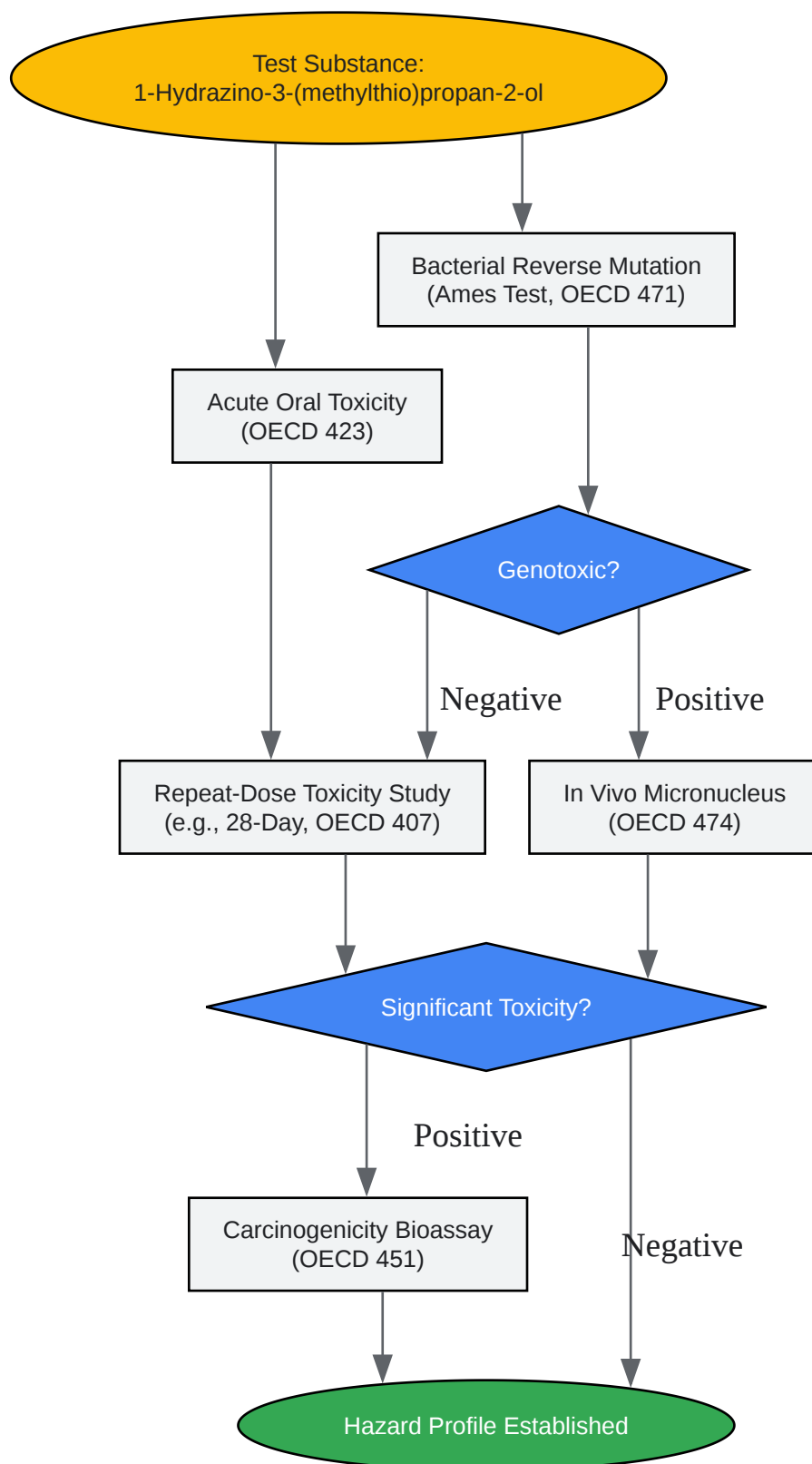


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Caption: Mechanism of hydrazine-induced neurotoxicity via PLP inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to empirically determine the toxicological profile of **1-Hydrazino-3-(methylthio)propan-2-ol**.



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Caption: Tiered workflow for toxicological evaluation.

Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

- Principle: This method determines an acute oral toxicity estimate by using a stepwise procedure with a small number of animals per step^{[18][19][20]}. The outcome allows for classification of the substance into GHS categories.
- Test System: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive), nulliparous and non-pregnant.
- Procedure:
 - Dosing: A single dose of the substance is administered by oral gavage to a group of 3 fasted animals.
 - Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.
 - Stepwise Progression:
 - If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is classified.
 - If one animal dies, the test is repeated at the same dose level with 3 more animals.
 - If no animals die, the next higher dose level is tested in a new group of 3 animals.
 - Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days^{[18][21]}.
 - Endpoint: The test allows for classification of the substance based on the number of mortalities at specific dose levels.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

- Principle: This in vitro assay uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations (base substitutions and frameshifts) which

result in a reversion to a prototrophic state, allowing growth on an amino-acid-deficient medium[15][22][23].

- Test System: At least five strains of bacteria are recommended, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102[15][24].
- Procedure:
 - Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone[22].
 - Exposure: The test substance, at several concentrations, is combined with the bacterial tester strain and either S9 mix or a buffer. This mixture is combined with molten top agar and poured onto the surface of a minimal glucose agar plate.
 - Incubation: Plates are incubated at 37°C for 48-72 hours.
 - Scoring: The number of revertant colonies per plate is counted.
 - Evaluation Criteria: A positive result is defined as a concentration-related increase in the number of revertant colonies to a level at least twice the background (spontaneous revertant) count, confirmed by statistical analysis[24].

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Principle: This test identifies substances that cause cytogenetic damage by detecting the formation of micronuclei in developing erythrocytes[16][25][26]. Micronuclei are small, membrane-bound DNA fragments from chromosomes that are not incorporated into the main nucleus during cell division.
- Test System: Rodents, typically mice or rats. Bone marrow is the traditional tissue, but peripheral blood can also be used.
- Procedure:

- **Dose Selection:** A preliminary range-finding study is conducted to determine the maximum tolerated dose (MTD). At least three dose levels, plus negative and positive controls, are used in the main study[16].
- **Administration:** The test substance is administered, usually once or twice, via a relevant route (e.g., oral gavage, intraperitoneal injection).
- **Sample Collection:** Bone marrow is typically collected 24 and 48 hours after the last administration. The femur or tibia is flushed to collect marrow cells.
- **Slide Preparation:** Smears of the bone marrow cells are made on microscope slides and stained (e.g., with Giemsa or a fluorescent dye like acridine orange) to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).
- **Scoring:** At least 4000 PCEs per animal are scored for the presence of micronuclei[16]. The ratio of PCEs to NCEs is also calculated as a measure of bone marrow cytotoxicity.
- **Evaluation Criteria:** A positive result is characterized by a dose-related and statistically significant increase in the frequency of micronucleated PCEs in any of the treated groups compared to the concurrent negative control.

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- To cite this document: BenchChem. [Toxicological Profile of 1-Hydrazino-3-(methylthio)propan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b079740#toxicological-profile-of-1-hydrazino-3-methylthio-propan-2-ol>]

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